

solubility of ent-Paroxetine Hydrochloride in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *ent*-Paroxetine Hydrochloride

Cat. No.: B129158

[Get Quote](#)

A Technical Guide to the Solubility of Paroxetine Hydrochloride

Senior Application Scientist Note: This document provides a comprehensive overview of the solubility characteristics of paroxetine hydrochloride. Direct solubility data for the specific enantiomer, *ent*-paroxetine hydrochloride ((3R, 4S)-paroxetine HCl), is not readily available in public literature. However, the principles, physicochemical properties, and experimental methodologies detailed herein for the commercially available (3S, 4R)-paroxetine hydrochloride are directly applicable for determining the solubility of its enantiomer. The provided protocols serve as a robust framework for researchers to generate specific data for *ent*-paroxetine hydrochloride.

Introduction to Paroxetine and Stereochemistry

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions^{[1][2][3]}. Chemically, it is a phenylpiperidine derivative with two chiral centers, making four stereoisomers possible^[4]. The commercially available drug is the enantiomerically pure (–)-trans isomer, (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine, most commonly formulated as a hydrochloride hemihydrate or anhydrous salt^{[1][5]}.

The study of a single enantiomer, such as *ent*-paroxetine ((3R, 4S)-paroxetine), is critical in drug development. While enantiomers have identical physical properties in an achiral

environment (e.g., melting point, density), their interaction with chiral environments, such as biological receptors and enzymes, can differ significantly. Although their solubility in achiral solvents is identical, differences can arise during crystallization or in chiral media. Understanding the solubility of each enantiomer is fundamental for formulation development, ensuring bioavailability, and meeting regulatory requirements for stereoisomeric drugs.

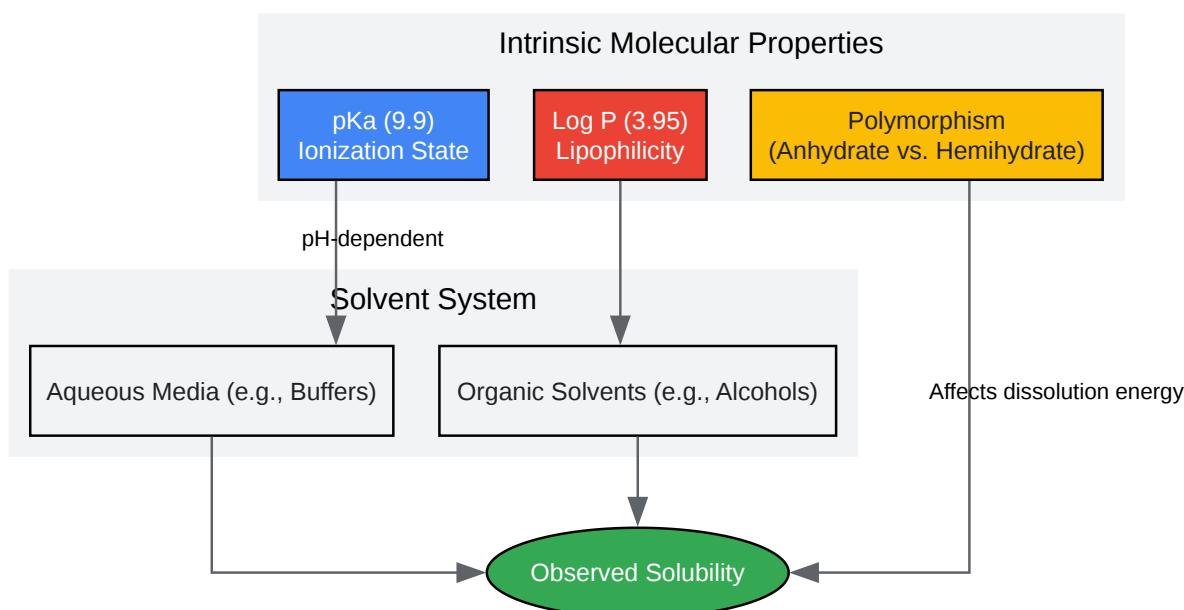
Core Physicochemical Properties Influencing Solubility

The solubility of an active pharmaceutical ingredient (API) like paroxetine hydrochloride is not a single value but a complex function of its intrinsic properties and the external environment. Three core parameters dictate its dissolution behavior.

Acid Dissociation Constant (pKa)

Paroxetine is a basic amine with a reported pKa of approximately 9.9^[1]. This means that in aqueous solutions, its ionization state is highly dependent on the pH.

- Below pKa (Acidic pH): Paroxetine's secondary amine is protonated ($R_2NH_2^+$), forming the more water-soluble hydrochloride salt.
- Above pKa (Alkaline pH): Paroxetine exists predominantly as the neutral free base, which is significantly less soluble in water.


This pH-dependent behavior is a critical consideration for oral formulation, as the drug must dissolve in the varying pH environments of the gastrointestinal tract.

Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. Paroxetine has a reported Log P of 3.95, indicating it is a lipophilic molecule^[1]. This high lipophilicity contributes to its low intrinsic aqueous solubility but suggests good solubility in organic solvents and favorable membrane permeability, which is a hallmark of Biopharmaceutics Classification System (BCS) Class II drugs^{[4][6]}.

Crystalline Form and Polymorphism

The solid-state properties of an API profoundly impact its solubility. Paroxetine hydrochloride is known to exist in multiple crystalline forms, including an anhydrous form and a more stable, less water-soluble hemihydrate form[7][8]. It has been reported that at least four non-solvated polymorphic forms and four solvatomorphic forms have been identified[9][10][11]. Each polymorph has a unique crystal lattice arrangement, leading to different physical properties, including melting point and, crucially, solubility and dissolution rate[7]. The hygroscopic anhydrous form can convert to the more stable hemihydrate in the presence of moisture[7][8]. Therefore, precise control and characterization of the crystalline form are essential for consistent solubility and bioavailability.

[Click to download full resolution via product page](#)

Diagram 1: Key physicochemical factors governing the solubility of paroxetine hydrochloride.

Solubility Profile of Paroxetine Hydrochloride

Aqueous Solubility

Paroxetine hydrochloride is described as slightly soluble in water[4][6]. The FDA label specifies a solubility of 5.4 mg/mL in water for the hemihydrate form[12][13]. Its solubility is highly pH-dependent due to its basic nature. In acidic environments, where the molecule is protonated,

solubility is enhanced. Conversely, as the pH increases above its pKa, the un-ionized free base precipitates, leading to a sharp decrease in solubility.

Organic and Co-Solvent Solubility

Due to its lipophilic character, paroxetine hydrochloride exhibits higher solubility in various organic solvents. This is crucial for analytical method development, manufacturing processes, and the formulation of liquid dosage forms. A patent application noted the difficulty in formulating liquid capsules due to low solubility in many common solvents, highlighting the need for specific solubilizing agents or co-solvent systems[14].

Table 1: Reported Solubility of Paroxetine Hydrochloride in Various Solvents

Solvent	Form	Solubility	Source
Water	Hemihydrate	5.4 mg/mL	[5][12][13]
Ethanol	Hydrochloride	~20 mg/mL	[15]
Methanol	Anhydrous	Soluble / Freely Soluble	[4][16]
Dimethyl Sulfoxide (DMSO)	Hydrochloride	~20 mg/mL	[15]
Dimethylformamide (DMF)	Hydrochloride	~33 mg/mL	[15]
Dichloromethane	Anhydrous	Sparingly Soluble	[4][16]
PBS (pH 7.0) with 10% DMF	Hydrochloride	~0.09 mg/mL	[15]

| Water + Acetone Mixtures | Hemihydrate | Data available across temperatures | [17] |

Note: Qualitative terms like "Slightly Soluble" or "Sparingly Soluble" are based on pharmacopeial definitions.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method[18]. This protocol ensures that the solution is fully saturated with the solute and that any excess solid is in equilibrium with the dissolved solute.

Principle

An excess amount of the solid drug is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved drug is quantified using a suitable analytical technique, typically HPLC-UV.

Step-by-Step Methodology

- Preparation: Add an excess of **ent-paroxetine hydrochloride** solid (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the selected solvent (e.g., phosphate buffer pH 7.4, methanol, ethanol) in a sealed, inert vial (e.g., glass HPLC vial). The excess solid is crucial to ensure saturation is achieved[18].
- Equilibration: Place the vials in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period. A 24-48 hour period is common to ensure equilibrium, though preliminary time-to-equilibrium studies are recommended[19].
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
- Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method. HPLC-UV is the most common technique for paroxetine quantification[20][21][22]. The concentration is

determined by comparing the peak area to a standard calibration curve prepared with known concentrations of **ent-paroxetine hydrochloride**.

- Data Reporting: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Diagram 2: Workflow for the Shake-Flask equilibrium solubility determination method.

Conclusion

The solubility of **ent-paroxetine hydrochloride**, like its commercially available enantiomer, is governed by its lipophilic nature, basic pKa, and solid-state form. While it is expected to be slightly soluble in water, with solubility increasing significantly at lower pH, it demonstrates much greater solubility in organic solvents like methanol and DMF. For researchers in drug development, a thorough characterization using standardized methods like the shake-flask protocol is imperative. The data generated from such studies are fundamental for designing robust formulations with optimal dissolution and bioavailability profiles, ensuring the therapeutic potential of the specific enantiomer can be fully realized.

References

- De-Paula, J., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. *Molecules*, 26(5), 1345.
- Martinez, M. N., & Amidon, G. L. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. *Dissolution Technologies*, 21(1), 16-21.
- Brittain, H. G. (2013). Paroxetine hydrochloride: polymorphs and solvatomorphs. *Profiles of Drug Substances, Excipients, and Related Methodology*, 38, 407-421.
- Geneesmiddeleninformatiebank. (n.d.). Paroxetin "HEXAL".
- Reddy, B. P., et al. (2012). Analytical Procedures for Determination of Paroxetine in Pharmaceutical Formulations. *Asian Journal of Chemistry*, 24(12), 5553-5555.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Waters Corporation. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride.
- Ghavami, R., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. *Pharmaceutical Sciences*, 30(2).
- U.S. Food and Drug Administration. (2002). PAXIL (paroxetine hydrochloride) Label.
- PubChem. (n.d.). Paroxetine. National Institutes of Health.
- U.S. Food and Drug Administration. (2002). Chemistry Review: Paroxetine Hydrochloride.

- Patel, B., et al. (2014). In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. *Acta Scientific Pharmaceutical Sciences*, 4(7), 45-58.
- Barnes, A. R., et al. (1995). Solid-state forms of paroxetine hydrochloride. *Journal of Pharmacy and Pharmacology*, 47(10), 801-805.
- Brittain, H. G. (2013). Paroxetine Hydrochloride. Polymorphs and Solvatomorphs. Request PDF on ResearchGate.
- Kumar, P., et al. (2013). Solubility Enhancement of Paroxetine Hydrochloride by Hydrotropy. *Indian Journal of Pharmaceutical Sciences*, 75(3), 310-316.
- ResearchGate. (n.d.). Design, Development And In-Vitro Evaluation Of Paroxetine Hydrochloride Controlled Release Tablets.
- National Center for Biotechnology Information. (n.d.). Paroxetine. PubChem Compound Database.
- U.S. Food and Drug Administration. (n.d.). PAXIL (paroxetine hydrochloride) Prescribing Information.
- Google Patents. (n.d.). EP1033986A1 - Formulations comprising dissolved paroxetine.
- ResearchGate. (n.d.).
- De-Paula, J., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. PMC - PubMed Central.
- Wikipedia. (n.d.). Paroxetine.
- Anmol Chemicals. (n.d.). Paroxetine Hydrochloride BP Ph EP Eur USP IP Grade Manufacturers.
- U.S. Food and Drug Administration. (2002). 20-936S-008 Paroxetine Hydrochloride Chemistry Review.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). paroxetine.
- National Center for Biotechnology Information. (2023). Paroxetine - StatPearls. NCBI Bookshelf.
- ResearchGate. (n.d.).
- INIS-IAEA. (n.d.). Solubility of paroxetine hydrochloride hemi-hydrate in (water + acetone).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Paroxetine - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. Paroxetine - StatPearls - NCBI Bookshelf [\[ncbi.nlm.nih.gov\]](https://ncbi.nlm.nih.gov)
- 4. [geneesmiddeleninformatiebank.nl](https://www.geneesmiddeleninformatiebank.nl) [geneesmiddeleninformatiebank.nl]
- 5. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- 6. [ijpsonline.com](https://www.ijpsonline.com) [ijpsonline.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Paroxetine hydrochloride: polymorphs and solvatomorphs - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 10. [merckmillipore.com](https://www.merckmillipore.com) [merckmillipore.com]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. [accessdata.fda.gov](https://www.accessdata.fda.gov) [accessdata.fda.gov]
- 13. [accessdata.fda.gov](https://www.accessdata.fda.gov) [accessdata.fda.gov]
- 14. EP1033986A1 - Formulations comprising dissolved paroxetine - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Paroxetine Hydrochloride BP Ph EP Eur USP IP Grade Manufacturers [\[anmol.org\]](https://www.anmol.org)
- 17. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 18. [dissolutiontech.com](https://www.dissolutiontech.com) [dissolutiontech.com]
- 19. [enamine.net](https://www.enamine.net) [enamine.net]
- 20. [asianpubs.org](https://www.asianpubs.org) [asianpubs.org]
- 21. [chromatographyonline.com](https://www.chromatographyonline.com) [chromatographyonline.com]
- 22. [actascientific.com](https://www.actascientific.com) [actascientific.com]
- To cite this document: BenchChem. [solubility of ent-Paroxetine Hydrochloride in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b129158#solubility-of-ent-paroxetine-hydrochloride-in-different-solvents\]](https://www.benchchem.com/product/b129158#solubility-of-ent-paroxetine-hydrochloride-in-different-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com